molecular formula C14H19FN2O2 B13962785 tert-Butyl 2-(2-fluoropyridin-4-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(2-fluoropyridin-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B13962785
M. Wt: 266.31 g/mol
InChI Key: GCITWVSEBFOHHR-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound that belongs to the class of pyrrolidinecarboxylic acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes.

    Introduction of the Fluorinated Pyridine Ring: The fluorinated pyridine ring can be introduced through a nucleophilic substitution reaction using a fluorinated pyridine derivative.

    Esterification: The final step involves the esterification of the pyrrolidinecarboxylic acid with tert-butyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine or pyrrolidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorinated pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyridine or pyrrolidine derivatives.

    Substitution: Formation of substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity and specificity, while the pyrrolidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid methyl ester
  • 2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid ethyl ester
  • 2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid propyl ester

Uniqueness

2-(2-Fluoro-4-pyridinyl)-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which can influence its chemical properties, such as solubility and stability. This uniqueness can make it more suitable for specific applications compared to its similar compounds.

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

tert-butyl 2-(2-fluoropyridin-4-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H19FN2O2/c1-14(2,3)19-13(18)17-8-4-5-11(17)10-6-7-16-12(15)9-10/h6-7,9,11H,4-5,8H2,1-3H3

InChI Key

GCITWVSEBFOHHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=NC=C2)F

Origin of Product

United States

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